

Application Notes: Solid-Phase Extraction of Ranitidine HCl from Biological Fluids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ranitidine HCL*

Cat. No.: *B13412064*

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Introduction

Ranitidine hydrochloride, a histamine H₂-receptor antagonist, is widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. Accurate and reliable quantification of ranitidine in biological fluids such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and potential for automation.^[1] This document provides detailed application notes and protocols for the extraction of ranitidine from biological fluids using various SPE sorbents.

Principle of Solid-Phase Extraction

SPE is a chromatographic technique used to separate components of a mixture in a liquid sample. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix interferences are washed away. Finally, the analyte is eluted with a suitable solvent. The choice of sorbent and the optimization of the SPE protocol are critical for achieving high recovery and clean extracts. For ranitidine, a weakly basic compound, reversed-phase and mixed-mode cation exchange SPE sorbents are commonly employed.

Commonly Used SPE Sorbents for Ranitidine Extraction

- C18 (Octadecylsilane): A non-polar, silica-based sorbent that retains analytes through hydrophobic interactions. It is effective for extracting ranitidine from aqueous matrices.[\[2\]](#)[\[3\]](#)
- Polymeric Sorbents (e.g., Oasis HLB): These are hydrophilic-lipophilic balanced copolymers that offer enhanced retention for a wide range of compounds, including polar and non-polar analytes.[\[4\]](#)[\[5\]](#) They are often water-wettable, which can simplify the SPE protocol.[\[6\]](#)
- Mixed-Mode Cation Exchange (e.g., Oasis MCX): These sorbents combine reversed-phase and strong cation exchange retention mechanisms, providing high selectivity for basic compounds like ranitidine.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the solid-phase extraction of ranitidine from human plasma.

Table 1: SPE Method Performance for Ranitidine Analysis

Sorbent	Analytical Method	Linearity (ng/mL)	LLOQ (ng/mL)	LOD (ng/mL)	Extraction Recovery (%)	Reference
C18	LC-MS/MS	3.00 - 500.00	3.00	0.05	94.4	[2] [3]
Phenyl	HPLC-UV	25 - 1000	N/A	10	N/A	[7]
Copolymeric	HPLC-UV	100 - 1600	100	N/A	>94	[4]
Copolymer	HPLC-UV	8 - 800	8	2	92.30 - 103.88	[8]
Robotic SPE	HPLC	10 - 250	N/A	N/A	94	[9]

N/A: Not Available

Experimental Protocols

This section provides detailed protocols for the solid-phase extraction of ranitidine from human plasma using C18 and polymeric sorbents.

Protocol 1: SPE using C18 Cartridges

This protocol is based on the method described by de Moraes et al. (2018) for the analysis of ranitidine in human plasma by LC-MS/MS.[2][3]

Materials:

- C18 SPE cartridges
- Human plasma
- Propranolol (Internal Standard)
- Methanol (HPLC grade)
- Ultrapure water
- Formic acid
- Centrifuge

Procedure:

- Cartridge Conditioning:
 - Pass 1 mL of methanol through the C18 cartridge.
 - Pass 1 mL of ultrapure water through the cartridge.
- Sample Preparation:
 - To 250 μ L of human plasma, add 100 μ L of propranolol solution and 500 μ L of ultrapure water.

- Sample Loading:
 - Load the entire prepared sample onto the conditioned C18 cartridge.
- Washing (Interference Elution):
 - Place the cartridge in a clean test tube and centrifuge at 3400 rpm for 4 minutes to elute plasma components while retaining the drug.
 - Discard the eluate.
- Analyte Elution:
 - Elute the retained analytes by passing 1000 µL of a water:methanol solution (20:80 v/v) with 0.1% formic acid through the cartridge.
- Analysis:
 - The eluate is ready for analysis by LC-MS/MS.

Protocol 2: SPE using Polymeric Sorbent (Oasis HLB)

This protocol is a general procedure adapted for ranitidine based on the properties of Oasis HLB sorbents, which can often utilize a simplified 3-step protocol.^[6]

Materials:

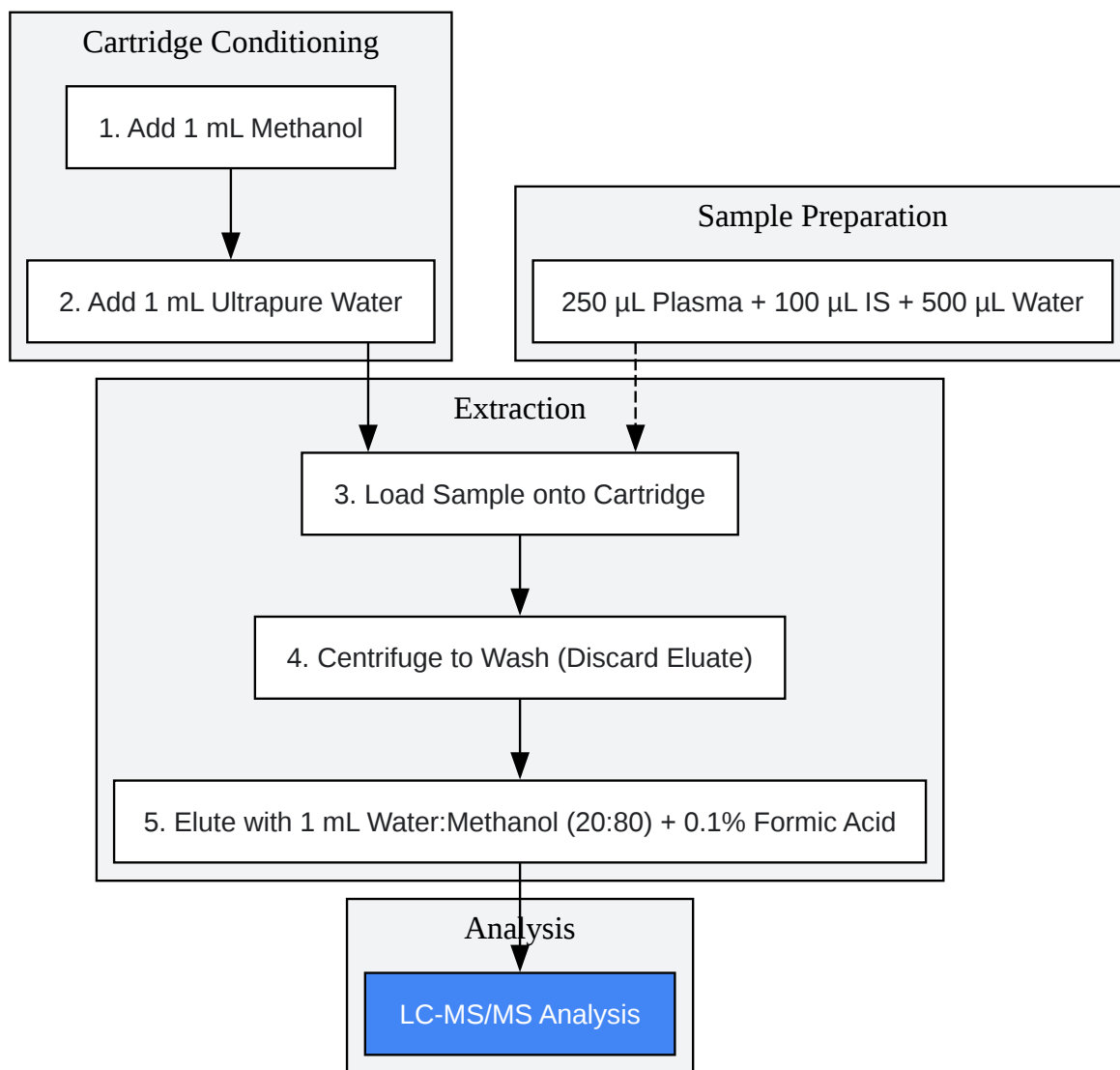
- Oasis HLB SPE cartridges or 96-well plates
- Human plasma
- Internal Standard (e.g., a structurally similar compound)
- 4% Phosphoric Acid (H₃PO₄) in water
- 5% Methanol in water
- Acetonitrile:Methanol (90:10 v/v) elution solvent

Procedure:

- Sample Pre-treatment:
 - Dilute the plasma sample 1:1 with 4% H₃PO₄ in water.
- Sample Loading:
 - Directly load the pre-treated sample onto the Oasis HLB sorbent.
- Washing:
 - Wash the sorbent with 5% methanol in water to remove polar interferences.
- Analyte Elution:
 - Elute ranitidine and the internal standard with an acetonitrile:methanol (90:10 v/v) solution.
- Analysis:
 - The eluate can be directly injected or evaporated and reconstituted in a suitable mobile phase for LC-MS/MS or HPLC analysis.

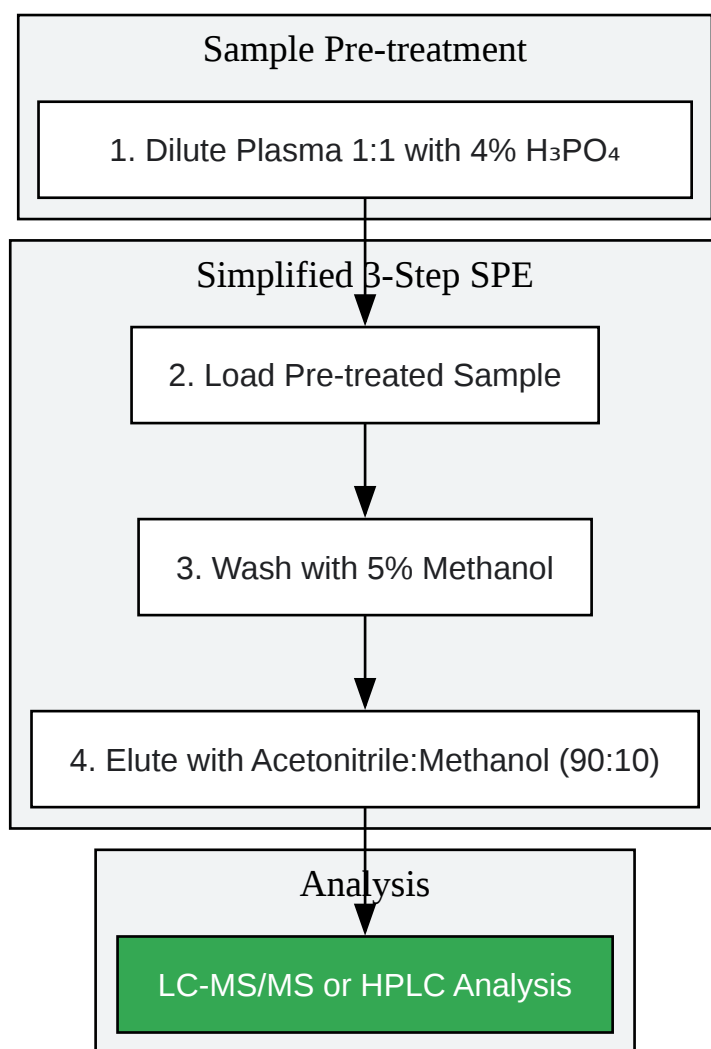
Visualizations

The following diagrams illustrate the experimental workflows for the described solid-phase extraction protocols.



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Caption: Workflow for Ranitidine Extraction using a C18 SPE Cartridge.



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Caption: Simplified SPE Workflow for Ranitidine using Oasis HLB Polymeric Sorbent.

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